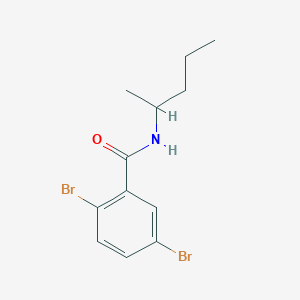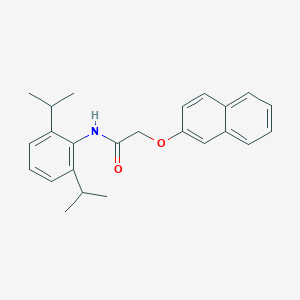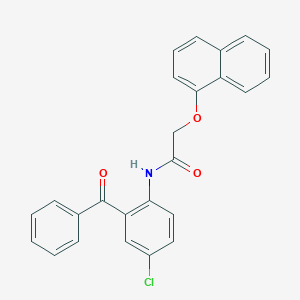
2,5-dibromo-N-(1-methylbutyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dibromo-N-(1-methylbutyl)benzamide, commonly known as VU6005649, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It belongs to the class of benzamides and is a potent and selective antagonist of the M1 muscarinic receptor.
Mechanism of Action
VU6005649 exerts its effects by binding to the M1 muscarinic receptor and blocking its activation by acetylcholine. This results in an increase in the levels of dopamine and norepinephrine in the brain, which are important neurotransmitters involved in cognitive function and mood regulation.
Biochemical and Physiological Effects
Studies have shown that VU6005649 has a significant effect on cognitive function, learning, and memory. It has been found to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. Additionally, it has been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of VU6005649 is its selectivity for the M1 muscarinic receptor, which reduces the risk of off-target effects. Additionally, it has a high affinity for the receptor, which makes it a potent antagonist. However, one of the limitations of using VU6005649 in lab experiments is its limited solubility in water, which can make it difficult to administer.
Future Directions
There are several future directions for the research on VU6005649. One area of interest is its potential use in the treatment of Parkinson's disease. Studies have shown that M1 muscarinic receptor antagonists can improve motor function in animal models of Parkinson's disease. Additionally, there is a need for further research on the long-term effects of VU6005649 on cognitive function and mood regulation. Finally, there is a need for the development of more efficient synthesis methods for VU6005649 to improve its availability for research purposes.
Conclusion
In conclusion, VU6005649 is a potent and selective antagonist of the M1 muscarinic receptor that has significant potential for the treatment of various neurological disorders. Its mechanism of action involves blocking the activation of the M1 muscarinic receptor, which results in an increase in the levels of dopamine and norepinephrine in the brain. While there are some limitations to using VU6005649 in lab experiments, its selectivity and potency make it a promising compound for further research.
Synthesis Methods
The synthesis of VU6005649 involves a multi-step process that includes the coupling of 2,5-dibromobenzoyl chloride with N-(1-methylbutyl)amine, followed by the reduction of the resulting intermediate to yield VU6005649.
Scientific Research Applications
VU6005649 has been extensively studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and Parkinson's disease. It has been found to be a potent and selective antagonist of the M1 muscarinic receptor, which is involved in cognitive function, learning, and memory.
properties
Molecular Formula |
C12H15Br2NO |
|---|---|
Molecular Weight |
349.06 g/mol |
IUPAC Name |
2,5-dibromo-N-pentan-2-ylbenzamide |
InChI |
InChI=1S/C12H15Br2NO/c1-3-4-8(2)15-12(16)10-7-9(13)5-6-11(10)14/h5-8H,3-4H2,1-2H3,(H,15,16) |
InChI Key |
KBNNMTPIIHXYSM-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=C(C=CC(=C1)Br)Br |
Canonical SMILES |
CCCC(C)NC(=O)C1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290528.png)
![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B290529.png)
![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290530.png)
![4-chloro-N-(2-ethoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290531.png)
![Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290532.png)
![Methyl 2-hydroxy-5-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290535.png)
![N-(2-ethoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290537.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290539.png)
![N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290543.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B290544.png)
![N-benzyl-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290547.png)
![4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290548.png)